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molecular formula C4H5Br2N B3119390 3,4-Dibromobutanenitrile CAS No. 25109-74-4

3,4-Dibromobutanenitrile

Cat. No. B3119390
M. Wt: 226.9 g/mol
InChI Key: MCHBWFDXJBLCAG-UHFFFAOYSA-N
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Patent
US04129655

Procedure details

The starting material is prepared as follows: To the stirred, refluxing solution of 21 g of 2-hydroxy-thiophenol in 290 ml of acetone is added dropwise 12.5 g of 3,4-dibromo-butyronitrile along with small portions of 15.8 g of anhydrous potassium carbonate. After 30 minutes, the double addition procedure with said amounts of dibromo compound and potassium carbonate is repeated, and after a further 30 minutes said procedure is repeated a third time. The mixture is then refluxed for 20 hours, cooled, filtered, the residual salts washed with acetone, and the filtrate evaporated. The residue is distilled (bulb to bulb), and the fraction boiling at 185°/0.5 mm Hg collected, to yield the 2-(1,4-benzoxathian-2-yl)-acetonitrile.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].Br[CH:10]([CH2:14]Br)[CH2:11][C:12]#[N:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[O:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[S:8][CH2:14][CH:10]1[CH2:11][C:12]#[N:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
OC1=C(C=CC=C1)S
Name
Quantity
290 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
BrC(CC#N)CBr
Name
Quantity
15.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
ADDITION
Type
ADDITION
Details
the double addition procedure
WAIT
Type
WAIT
Details
after a further 30 minutes said
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residual salts washed with acetone
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled (bulb to bulb)
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 185°/0.5 mm Hg collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(CSC2=C1C=CC=C2)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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